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molecular formula C10H12O4 B1581610 Methyl 3,4-dimethoxybenzoate CAS No. 2150-38-1

Methyl 3,4-dimethoxybenzoate

Cat. No. B1581610
M. Wt: 196.2 g/mol
InChI Key: BIGQPYZPEWAPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05717088

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 3,4-dimethoxybenzoate, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 61%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH2:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.[CH3:13][O:14]C1C=C(C=CC=1OC)C(OC)=O>>[CH3:13][O:14][C:4]1[CH:5]=[C:6]([C:9]([NH2:12])([CH3:10])[CH3:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a relative amount similar to that used in that Preparation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C)(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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